molecular formula C10H11ClFN B13682084 1-(5-Chloro-2-fluorobenzyl)azetidine

1-(5-Chloro-2-fluorobenzyl)azetidine

Cat. No.: B13682084
M. Wt: 199.65 g/mol
InChI Key: XSOVHCUJXBHUIB-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluorobenzyl)azetidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. Another method involves the cyclization of β-lactams, which can be achieved through nucleophilic substitution, cycloaddition, ring expansion, rearrangement, or reduction .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The choice of method depends on the desired scale of production and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorobenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is opened or functionalized.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(5-Chloro-2-fluorobenzyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in azetidines makes them reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The compound may interact with enzymes or receptors, leading to biological effects such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Uniqueness: 1-(5-Chloro-2-fluorobenzyl)azetidine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these substituents with the azetidine ring imparts distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-[(5-chloro-2-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11ClFN/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

XSOVHCUJXBHUIB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC(=C2)Cl)F

Origin of Product

United States

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